molecular formula C10H18ClNO2 B594725 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 135908-43-9

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No. B594725
M. Wt: 219.709
InChI Key: PLYVYQNMLHQMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride” is a chemical compound . It is also known by its IUPAC name, "methyl 4-aminobicyclo [2.2.2]octane-1-carboxylate hydrochloride" .


Molecular Structure Analysis

The molecular formula of this compound is C10H18ClNO2 . The InChI code is 1S/C10H17NO2.ClH/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H . This information can be used to understand the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis and transport applications : The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, related to Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride, has been studied for their specificity to the Na+-independent membrane transport system of Ehrlich ascites tumor cell and rat hepatoma cell line HTC. These compounds have shown reactivity with Na+-independent amino acid transport systems (Christensen et al., 1983).

  • Synthesis of enantiomers and saturated analogues : Research has been conducted on the synthesis of enantiomers of various aminobicyclo[2.2.2]octane derivatives. These synthesized compounds have been evaluated for their stereochemistry and relative configurations using NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).

  • Antiprotozoal and antitrypanosomal activities : Several studies have focused on synthesizing 4-amino-6,7-diphenylbicyclo[2.2.2]octane derivatives and evaluating their antiprotozoal and antitrypanosomal activities. These studies have found varying levels of activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, contributing to potential therapeutic applications (Seebacher et al., 2006).

  • Antifolate evaluation : An analogue of aminopterin with a bicyclo[2.2.2]octane ring system has been synthesized and tested for antifolate and antitumor activities. Despite structural similarities to aminopterin, this compound has shown to be ineffective in stoichiometric binding with dihydrofolate reductase inhibitors (Reynolds et al., 2001).

  • Peptide research : The ability of (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid to induce reverse turns into peptides has been investigated, providing insights into peptide structure and function (André et al., 2012).

  • Antiprotozoal activities of structural variants : Synthesized variants of 4-aminobicyclo[2.2.2]octan-2-ones and -ols have been tested for antiprotozoal activities. These studies have helped to understand the influence of the substitution of the bicyclo[2.2.2]octane skeleton on biological activities (Seebacher et al., 2006).

properties

IUPAC Name

methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVYQNMLHQMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736628
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

CAS RN

135908-43-9
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135908-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the discovery of a series of novel zwitterionic hPTHR1 antagonists. Optimization of lead compound 2 led to 4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxo-pyrido[2,3–d][1]…
Number of citations: 1 www.sciencedirect.com

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